molecular formula C16H22N6O3 B2881300 ethyl 3-(3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate CAS No. 941922-68-5

ethyl 3-(3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate

Cat. No. B2881300
CAS RN: 941922-68-5
M. Wt: 346.391
InChI Key: AAGKPZZZHFKSED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate is a chemical compound that belongs to the class of tetrazole-based urea derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

Polymorphism Studies

Polymorphism studies are crucial for understanding the different crystalline forms a compound can take and their implications for drug formulation and stability. For example, the study by Vogt et al. (2013) investigates polymorphic forms of a related compound, characterizing them using spectroscopic and diffractometric techniques. Such studies are essential for pharmaceutical applications where different polymorphs can have varied solubility, stability, and bioavailability (Vogt, Williams, Johnson, & Copley, 2013).

Crystal Structure Analysis

Crystal structure analysis, as conducted by Hong-qiang Liu et al. (2012), provides foundational knowledge for understanding the molecular geometry, bonding, and potential interactions of chemical compounds. This information is crucial for drug design and development, aiding in the prediction of a compound's pharmacokinetic and pharmacodynamic properties (Liu, Zhang, Cai, Xu, & Shen, 2012).

Enthalpy and Decomposition Studies

Research on the enthalpies of formation, bond dissociation energies, and decomposition pathways, such as the work by El‐Nahas et al. (2007), informs the stability and reactivity of chemical compounds. This is critical for the development of biofuels, explosives, and other materials where energy content and stability are key considerations (El‐Nahas, Navarro, Simmie, Bozzelli, Curran, Dooley, & Metcalfe, 2007).

Synthesis and Biological Activity Studies

Synthesis and evaluation of biological activity are fundamental aspects of chemical research with implications for drug discovery and development. Studies like those by Bosetti et al. (1994) on the chemoenzymic synthesis of compounds with acaricidal activity illustrate the potential for discovering new pesticides or therapeutic agents (Bosetti, Bianchi, Porta, Bettarini, & Massimini, 1994).

Cytotoxicity and Biocompatibility Studies

Evaluating the cytotoxicity and biocompatibility of chemical compounds, as done by de Melo et al. (2013) for ethyl 2-cyanoacrylate, is essential for assessing their safety for medical applications, such as tissue adhesives or implant materials (de Melo, Maximiano, Antunes, Beloti, Rosa, & de Oliveira, 2013).

properties

IUPAC Name

ethyl 3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methylcarbamoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3/c1-4-25-15(23)7-8-17-16(24)18-10-14-19-20-21-22(14)13-6-5-11(2)12(3)9-13/h5-6,9H,4,7-8,10H2,1-3H3,(H2,17,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGKPZZZHFKSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NCC1=NN=NN1C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate

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